Gentisein is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3 and 7. It has a role as a plant metabolite. It is a member of xanthones and a polyphenol. Gentisein is a natural product found in Anaxagorea luzonensis, Hypericum henryi, and other organisms with data available.
Related Compounds
Hypericophenonoside
Compound Description: Hypericophenonoside is a benzophenone found in Hypericum annulatum Moris. It is a major constituent of the plant, particularly in the leaves, where it can account for up to 77.50% of the total phenolic compounds present []. It is structurally similar to other benzophenones found in the plant, such as annulatophenonoside and acetylannulatophenonoside.
Relevance: Hypericophenonoside is found alongside gentisein in Hypericum annulatum Moris []. Both compounds are phenolic compounds with potential biological activities. While gentisein is a xanthone, hypericophenonoside belongs to the benzophenone class, indicating a shared biosynthetic pathway in the plant.
Annulatophenonoside
Compound Description: Annulatophenonoside is a benzophenone found in Hypericum annulatum Moris. It is typically found in lower quantities than hypericophenonoside [].
Relevance: Annulatophenonoside is a benzophenone isolated from the same source as gentisein, Hypericum annulatum Moris [, ]. Structurally, they share a similar phenolic nature. Interestingly, both annulatophenonoside and gentisein have shown cytotoxic effects and demonstrated multidrug resistance modulation in specific human tumor cell lines []. This suggests a potential for synergistic effects between these compounds.
Acetylannulatophenonoside
Compound Description: Acetylannulatophenonoside is a benzophenone found in Hypericum annulatum Moris. Similar to annulatophenonoside, it is typically present in lower quantities than hypericophenonoside [].
Relevance: Acetylannulatophenonoside is another benzophenone co-existing with gentisein in Hypericum annulatum Moris [, ]. The presence of an acetyl group differentiates it from annulatophenonoside. Similar to gentisein and annulatophenonoside, acetylannulatophenonoside also displays cytotoxic effects and multidrug resistance modulation activity, further strengthening the possibility of synergistic interactions between these compounds [].
Neoannulatophenonoside
Compound Description: Neoannulatophenonoside is a benzophenone found in Hypericum annulatum Moris. Notably, it is found in higher concentrations in the flowers of the plant compared to other parts [].
Relevance: Neoannulatophenonoside is another related compound found in Hypericum annulatum Moris, the same source as gentisein [, ]. Its presence, along with other benzophenones, underscores the rich diversity of phenolic compounds in this plant. Additionally, like gentisein, neoannulatophenonoside exhibits cytotoxic effects and contributes to multidrug resistance modulation, indicating potential synergistic activities [].
2,3′,5′,6-Tetrahydroxy-4-methoxybenzophenone
Compound Description: This compound is a benzophenone isolated from Hypericum annulatum Moris []. It showed weaker toxic effects compared to carbon tetrachloride (CCl4) in rat hepatocytes and, in combination with CCl4, exhibited statistically significant protection against the toxic effects of CCl4 [].
Relevance: This benzophenone, found alongside gentisein in Hypericum annulatum Moris, highlights the potential for shared biological activities despite structural differences [, ]. While gentisein is a xanthone, both compounds are phenolic, and this study suggests a possible protective role against CCl4-induced toxicity for this benzophenone.
Compound Description: This compound is a benzophenone isolated from Hypericum annulatum Moris []. It demonstrated weaker toxic effects than carbon tetrachloride (CCl4) in rat hepatocytes and provided statistically significant protection against CCl4 toxicity when administered in combination with CCl4 [].
Relevance: This benzophenone, also originating from Hypericum annulatum Moris like gentisein, underscores the diverse pharmacological potential within this plant species [, ]. Although structurally different, this benzophenone, similar to gentisein, is a phenolic compound. This particular study suggests a protective effect against CCl4-induced damage for this benzophenone.
Compound Description: This is a benzophenone identified in Hypericum annulatum Moris []. In rat hepatocytes, it exhibited lower toxicity compared to carbon tetrachloride (CCl4) and showed statistically significant protection against CCl4-induced toxicity when administered alongside CCl4 [].
Relevance: This benzophenone, found in the same plant as gentisein (Hypericum annulatum Moris), emphasizes the presence of multiple bioactive compounds within this species [, ]. Despite their structural differences, both are phenolic compounds, and this research indicates a possible role for this benzophenone in mitigating CCl4 toxicity.
Hyperatomarin
Compound Description: Hyperatomarin is a phloroglucinol derivative found in Hypericum annulatum Moris []. It exhibits a weaker inhibitory effect on serotonin uptake compared to gentisein and annulatophenone [].
Relevance: Hyperatomarin, while structurally distinct from gentisein, is found in the same plant and shares its ability to inhibit serotonin uptake, although with lower potency []. This suggests that both compounds might contribute to the overall antidepressant effects attributed to Hypericum species.
Euxanthone
Compound Description: Euxanthone, also known as 1,7-dihydroxyxanthone, is a simple naturally occurring xanthone [, ].
Relevance: Euxanthone is structurally related to gentisein, both belonging to the xanthone class of compounds [, ]. Gentisein possesses a 1,3,7-trihydroxy substitution pattern on the xanthone core, while euxanthone has a 1,7-dihydroxy substitution. This structural similarity often translates to similarities in their physical and chemical properties.
1,5-Dihydroxy-3-methoxy-6-O-primeverosyl xanthone
Compound Description: This is a xanthone diglycoside identified in Swertia longifolia Boiss., a plant known for its medicinal properties [].
Relevance: This compound, although isolated from a different plant species, is structurally analogous to gentisein, highlighting the prevalence of glycosylated xanthones in various plant species []. The presence of sugar moieties in both compounds influences their solubility, stability, and potentially their biological activity.
8-Hydroxy-3,5-dimethoxy-1-O-primeverosyl xanthone
Compound Description: This is another novel xanthone diglycoside found in Swertia longifolia Boiss. [].
Garcinoxanthone T
Compound Description: Garcinoxanthone T is a caged xanthone isolated from the fruits of Garcinia bracteata, a plant known for its medicinal applications [].
Relevance: While from a different plant source, garcinoxanthone T holds relevance due to its shared xanthone core structure with gentisein []. The "caged" structure of garcinoxanthone T introduces a unique structural element compared to gentisein, potentially leading to distinct biological profiles.
Mangostanaxanthone VI
Compound Description: Mangostanaxanthone VI is a xanthone found in Garcinia mangostana, a tropical fruit recognized for its potential health benefits [].
Relevance: Mangostanaxanthone VI is relevant due to its shared xanthone backbone with gentisein []. It exemplifies the diversity of xanthones found in nature and their potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Gemcitabine monophosphate is a monophosphate form of the deoxycytidine analog gemcitabine. It has synergistic effects when used in nanoparticle form in combination with cisplatin nanoparticles in vitro at a one-to-one molar ratio (IC50s = 5.95 and 34.8 for the nanoparticle combination and gemcitabine monophosphate alone, respectively). In a stroma-rich mouse xenograft model, the nanoparticle combination of gemcitabine and cisplatin inhibits tumor growth and increases apoptosis. Gemcitabine Monophosphate is a gemcitabine derivative. It is an antineoplastic agent.
7-[3-(aminomethyl)-4-methoxyimino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a naphthyridine derivative. Gemifloxacin is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth. Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury. Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens. A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.
Gemcitabine elaidate is a pyrimidine 2'-deoxyribonucleoside. Gemcitabine elaidate has been used in trials studying the treatment of Solid Tumor, Lung Cancer, Non-small-cell Lung Cancer, and Metastatic Pancreatic Adenocarcinoma. Gemcitabine Elaidate is a lipophilic, unsaturated fatty acid ester derivative of gemcitabine (dFdC), an antimetabolite deoxynucleoside analogue, with potential antineoplastic activity. Upon hydrolysis intracellularly by esterases, the prodrug gemcitabine is converted into the active metabolites difluorodeoxycytidine di- and tri-phosphate (dFdCDP and dFdCTP) by deoxycytidine kinase. dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. Due to its lipophilicity, gemcitabine 5'-elaidic acid ester exhibits an increased cellular uptake and accumulation, resulting in an increased conversion to active metabolites, compared to gemcitabine. In addition, this formulation of gemcitabine may be less susceptible to deamination and deactivation by deoxycytidine deaminase.
Gemcitabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of gemcitabine is as a Nucleic Acid Synthesis Inhibitor. Gemcitabine Hydrochloride is the hydrochloride salt of an analogue of the antimetabolite nucleoside deoxycytidine with antineoplastic activity. Gemcitabine is converted intracellularly to the active metabolites difluorodeoxycytidine di- and triphosphate (dFdCDP, dFdCTP). dFdCDP inhibits ribonucleotide reductase, thereby decreasing the deoxynucleotide pool available for DNA synthesis; dFdCTP is incorporated into DNA, resulting in DNA strand termination and apoptosis. A deoxycytidine antimetabolite used as an antineoplastic agent.
Gemfibrozil is an aromatic ether. It has a role as an antilipemic drug. It is functionally related to a valeric acid. Gemfibrozil is a fibric acid agent, similar to [clofibrate], used to treat Type IIb, IV, and V hyperlipidemias. Gemfibrozil is not a first line treatment and is prescribed to patients who have not responded adequately to weight loss, diet, exercise, and other medications. Gemfibrozil was granted FDA approval on 21 December 1981. Gemfibrozil is a Peroxisome Proliferator Receptor alpha Agonist. The mechanism of action of gemfibrozil is as a Peroxisome Proliferator-activated Receptor alpha Agonist. Gemfibrozil is a fibric acid derivative used in the therapy of hypertriglyceridemia and dyslipidemia. Gemfibrozil therapy is associated with mild and transient serum aminotransferase elevations and with rare instances of acute liver injury. Gemfibrozil is a fibric acid derivative with hypolipidemic effects. Gemfibrozil interacts with peroxisome proliferator-activated receptors (PPARalpha) resulting in PPARalpha-mediated stimulation of fatty acid oxidation and an increase in lipoprotein lipase (LPL) synthesis. This enhances triglyceride-rich lipoprotein clearance and reduces the expression of apolipoprotein C-III (apoC-III). The reduction in hepatic production of apoC-III results in subsequent reduction of serum levels of very-low-density-lipoprotein cholesterol (VLDL-C). In addition, gemfibrozil-mediated PPARalpha stimulation of apoA-I and apoA-II expression results in an increase in high-density lipoprotein cholesterol (HDL-C). Gemfibrozil can cause cancer, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements. A lipid-regulating agent that lowers elevated serum lipids primarily by decreasing serum triglycerides with a variable reduction in total cholesterol. These decreases occur primarily in the VLDL fraction and less frequently in the LDL fraction. Gemfibrozil increases HDL subfractions HDL2 and HDL3 as well as apolipoproteins A-I and A-II. Its mechanism of action has not been definitely established. A lipid-regulating agent that lowers elevated serum lipids primarily by decreasing serum triglycerides with a variable reduction in total cholesterol.
Gemilukast, also known as ONO-6950, is an orally active dual CysLT1 and CysLT2 antagonist. Gemilukast exhibited antagonist activities with IC50 values of 1.7 and 25 nM against human CysLT1 and human CysLT2, respectively, and potent efficacy at an oral dose of 0.1 mg/kg given 24 h before LTD4 challenge in a CysLT1-dependent guinea pig asthmatic model. In addition, gemilukast dose-dependently reduced LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent guinea pig asthmatic models, and it reduced antigen-induced constriction of isolated human bronchi. Gemilukast is currently being evaluated in phase II trials for the treatment of asthma.